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Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of two prominent RORYyt inhibitors, GSK805 and TMP778. This analysis
is supported by experimental data to inform strategic decisions in the development of
therapeutics targeting RORyt-mediated inflammatory diseases.

Retinoic acid receptor-related orphan receptor gamma t (RORYyt) is a master transcriptional
regulator crucial for the differentiation and function of T helper 17 (Th17) cells.[1] These cells
play a significant role in the pathogenesis of various autoimmune and inflammatory diseases,
making RORyt a compelling therapeutic target. This guide focuses on a comparative analysis
of two small molecule inhibitors of RORyt: GSK805 and TMP778.

At a Glance: Key Differences

Feature GSK805 TMP778

Not explicitly defined in pIC50,
Potency (pIC50) 8.4 (RORYy)

but potent

Potent inhibitor of Th17
In Vitro Th17 Inhibition More potent than TMP778

differentiation

) ) Effective in EAE and EAU
i ] Orally bioavailable and _
In Vivo Efficacy o models via subcutaneous
effective in EAE models o
injection

Administration Route Oral[2] Subcutaneous[2][3]
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In-Depth Performance Analysis

In Vitro Potency and Selectivity

GSK805 has been identified as a highly potent RORyt inhibitor with a pIC50 value of 8.4 for
RORYy.[4] In direct comparative studies, GSK805 demonstrated superior potency in inhibiting
IL-17 production from differentiating Th17 cells compared to TMP778. Specifically, a 0.5 uM
concentration of GSK805 showed comparable IL-17 inhibition to 2.5 uM of TMP778.[2]

TMP778 is also a potent and selective RORyt inverse agonist.[5] While a direct pIC50 is not
readily available in the compared literature, its efficacy in blocking mouse and human Th17 cell
differentiation in vitro is well-documented.[5]

In Vivo Efficacy in Preclinical Models

A key differentiator between the two inhibitors is their route of administration and bioavailability.
GSKaB805 is orally active and has demonstrated efficacy in a mouse model of experimental
autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[2][4] Daily oral
administration of GSK805 at 10 mg/kg was shown to ameliorate the severity of EAE.[2]
Furthermore, studies in other inflammatory models have shown that oral GSK805 can reduce
the frequency of IL-17A and IL-22-producing Th17 cells.[6]

TMP778, while also effective in vivo, is administered subcutaneously.[2][3] In the EAE model,
subcutaneous injections of TMP778 have been shown to delay disease onset and reduce
severity.[1] It has also demonstrated efficacy in a model of experimental autoimmune uveitis
(EAU), where it suppressed both Th17 and, unexpectedly, Thl responses.[3][7]

Quantitative Data Summary

Table 1: In Vitro Inhibition of IL-17 Production in Differentiating Th17 Cells[2]

. Comparable IL-17
Compound Concentration

Inhibition
GSK805 0.5 uM Yes
TMP778 2.5 uM Yes
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Table 2: In Vivo Efficacy in EAE Model

Administration
Compound T Dosage Outcome Reference
oute

) Ameliorated
GSK805 Oral 10 mg/kg, daily ] ] [2]
disease severity

o Delayed disease
200 p g/injection
TMP778 Subcutaneous ] ) onset and 2]
, twice daily ]
reduced severity

Experimental Methodologies
Th17 Cell Differentiation and Intracellular Cytokine
Staining

This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th17 cells and the
subsequent analysis of cytokine production.

« |solation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from the spleens and lymph
nodes of mice using magnetic-activated cell sorting (MACS) technology.

» T Cell Activation and Differentiation: Isolated naive CD4+ T cells are cultured in 96-well
plates pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is
supplemented with a cocktail of cytokines to induce Th17 polarization, including TGF-3 and
IL-6, along with anti-IFN-y and anti-IL-4 antibodies to block other T helper cell fates. The
inhibitors (GSK805 or TMP778) or DMSO as a vehicle control are added at the beginning of
the culture.

o Cell Culture: The cells are incubated for 4 days at 37°C in a humidified incubator with 5%
Cco2.

o Restimulation and Intracellular Staining: On day 4, cells are restimulated for 4-5 hours with a
cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein
transport inhibitor (like Brefeldin A or Monensin). After restimulation, cells are harvested and
stained for surface markers (e.g., CD4). Subsequently, the cells are fixed and permeabilized
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to allow for intracellular staining with fluorescently labeled antibodies against IL-17 and IFN-
Y.

o Flow Cytometry Analysis: The percentage of cytokine-producing cells is determined by flow
cytometry.

Experimental Autoimmune Encephalomyelitis (EAE)
Model

The EAE model is a widely used in vivo model for studying T cell-mediated autoimmune
diseases of the central nervous system, such as multiple sclerosis.

e Induction of EAE: EAE is induced in C57BL/6 mice by subcutaneous immunization with an
emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete
Freund's Adjuvant (CFA). On the day of immunization and two days later, mice receive an
intraperitoneal injection of pertussis toxin.

¢ Inhibitor Administration:

o GSK805: Administered orally once daily at a dose of 10 mg/kg, starting from the day of
immunization.[2]

o TMP778: Administered subcutaneously twice daily with 200 ug per injection, starting from
the day of immunization.[2]

 Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0
to 5, where 0 represents no clinical signs and 5 represents a moribund state.

e Immunological Analysis: At the end of the experiment, cells can be isolated from the central
nervous system and spleen to analyze the frequency of Th17 and other immune cells by flow
cytometry.

Visualizing the Mechanisms
RORYyt Signaling and Inhibition
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Caption: RORyt signaling pathway and the point of inhibition by GSK805 and TMP778.
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Comparative Experimental Workflow
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Caption: Comparative workflow for in vitro and in vivo evaluation of RORyt inhibitors.

Conclusion

Both GSK805 and TMP778 are effective inhibitors of RORyt with demonstrated efficacy in
preclinical models of autoimmune disease. The primary advantages of GSK805 lie in its higher
in vitro potency and, most significantly, its oral bioavailability, which is a critical factor for clinical
development. TMP778, while requiring subcutaneous administration, has also shown strong
efficacy and has been instrumental in elucidating the in vivo roles of RORyt. The choice
between these or similar inhibitors for further development will likely depend on a
comprehensive assessment of their pharmacokinetic profiles, safety, and efficacy in specific
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disease contexts. This guide provides a foundational comparison to aid researchers in this
critical decision-making process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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